4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
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Overview
Description
4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the pyridine ring, along with two methyl groups and two cyano groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile typically involves the reaction of 2-methoxybenzaldehyde with malononitrile and acetone in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyridine ring . The reaction conditions usually involve refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(2-Hydroxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile.
Reduction: 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and cyano groups may play a role in binding to active sites, while the pyridine ring can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a methoxyphenyl group and are studied for their biological activities.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in various chemical syntheses.
Uniqueness
4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is unique due to the presence of both cyano and methoxy groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-10-13(8-17)16(14(9-18)11(2)19-10)12-6-4-5-7-15(12)20-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYJJFNBPMZSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C#N)C2=CC=CC=C2OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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